![molecular formula C25H30N4OS B2368126 N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1216390-02-1](/img/structure/B2368126.png)
N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Description
N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H30N4OS and its molecular weight is 434.6. The purity is usually 95%.
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Scientific Research Applications
Methylene Group Modifications and Insecticidal Activity
Research shows that modifications in the methylene group of certain compounds, including those related to N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, can yield derivatives with significant insecticidal properties. These transformations maintain the efficacy of the parent compound and allow for the development of a broader structure-activity relationship. Notably, the enamines derived from low molecular weight amines and amino acids exhibit high insecticidal activity, surpassing that of the parent compound in some instances (Samaritoni et al., 1999).
ORL1 Receptor Agonists
The compound class, including N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, has been explored for its potential as ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds demonstrate high affinity for the human ORL1 receptor and behave as full agonists in biochemical assays. They also exhibit moderate to good selectivity versus opioid receptors, indicating potential for therapeutic applications (Röver et al., 2000).
Antiviral Evaluation of Spirothiazolidinone Derivatives
A series of derivatives, including N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, were synthesized and evaluated for their antiviral activity. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of the spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).
Anticancer Applications
Studies have explored the synthesis of compounds such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their anticancer activities. These compounds have been investigated against various cancer cell lines, showing selectivity and potential as therapeutic agents (Evren et al., 2019).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-17-5-8-20(9-6-17)23-24(28-25(27-23)11-13-29(4)14-12-25)31-16-22(30)26-21-10-7-18(2)15-19(21)3/h5-10,15H,11-14,16H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKILHJDUPNNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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